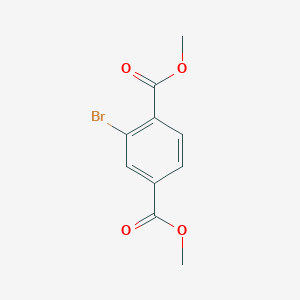

Dimethyl 2-bromoterephthalate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-bromobenzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO4/c1-14-9(12)6-3-4-7(8(11)5-6)10(13)15-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUMPFOPENBVFOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40171905 | |

| Record name | Dimethyl 2-bromoterephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18643-86-2 | |

| Record name | 1,4-Dimethyl 2-bromo-1,4-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18643-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl 2-bromoterephthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018643862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 2-bromoterephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40171905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl 2-bromoterephthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Positioning a Key Synthetic Intermediate

An In-depth Technical Guide to Dimethyl 2-bromoterephthalate: Synthesis, Reactivity, and Applications

In the landscape of modern organic synthesis, halogenated aromatic esters stand as fundamental and versatile building blocks.[1][2] These compounds, characterized by an aromatic ring functionalized with both ester groups and halogen atoms, provide strategic points for molecular elaboration, crucial for constructing complex architectures.[1] this compound (CAS No: 18643-86-2) is a prime exemplar of this class.[1][2] Its structure features a 1,4-benzenedicarboxylate (terephthalate) framework with a bromine atom positioned ortho to one of the two methyl ester groups.[1] This specific arrangement of a reactive bromine atom, susceptible to nucleophilic substitution and cross-coupling reactions, and two ester moieties, which can be further modified, makes it a highly valuable and versatile intermediate in the synthesis of pharmaceuticals, advanced polymers, and functional materials.[1]

This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals. We will delve into its physicochemical properties, detail robust synthetic and purification protocols, explore its chemical reactivity from a mechanistic standpoint, and highlight its significant applications, particularly in the development of novel bioactive compounds.

Physicochemical and Spectroscopic Profile

Accurate characterization is the bedrock of chemical synthesis. The identity and purity of this compound are confirmed through a combination of physical property measurements and spectroscopic analysis.

Core Properties

A summary of the key physicochemical properties is presented below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | dimethyl 2-bromobenzene-1,4-dicarboxylate | [1][3][4] |

| CAS Number | 18643-86-2 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₀H₉BrO₄ | [1][2][3][4][6] |

| Molecular Weight | 273.08 g/mol | [1][3][4] |

| Appearance | White to yellow crystalline powder | [7][8][9] |

| Melting Point | 52-57 °C | [4][6][9][10] |

| Boiling Point | 323.7 °C (Predicted at 760 mmHg) | [4][6] |

| Density | 1.505 g/cm³ (Predicted) | [4][6] |

| InChIKey | VUMPFOPENBVFOF-UHFFFAOYSA-N | [1][3][10] |

Spectroscopic Signature

Verifying the successful synthesis and purity of this compound is critically dependent on spectroscopic analysis.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the two non-equivalent methyl ester protons (two singlets, each integrating to 3H) and the three aromatic protons, which will appear as a complex multiplet pattern due to their differing chemical environments and coupling.

-

¹³C NMR: The carbon NMR spectrum will reveal signals for the two distinct ester carbonyl carbons, the two methyl carbons, and the six aromatic carbons (four CH and two quaternary, one of which is bonded to the bromine). The carbon atom attached to the bromine will show a characteristic shift.

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band around 1720 cm⁻¹, characteristic of the C=O stretching vibration of the ester functional groups.[11] Additional peaks will be present corresponding to C-O and aromatic C-H and C=C bonds.[10]

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion (M⁺) peak due to the presence of bromine, with two peaks of nearly equal intensity at m/z 272 and 274, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[11]

Synthesis and Purification: A Strategic Approach

The synthesis of this compound requires precise control to achieve the desired 2-position isomer with high purity. Several routes have been established, which can be broadly categorized as direct esterification of the pre-brominated acid or regioselective bromination of the dimethyl ester.

Synthetic Pathways

Caption: Key synthetic routes to this compound.

-

Direct Esterification of 2-Bromoterephthalic Acid (Pathway 2): This is the most straightforward method when the brominated diacid is available. The reaction involves treating 2-bromoterephthalic acid with excess methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), and heating to reflux.[1] This method is efficient, with reported yields as high as 98% when using thionyl chloride in methanol.[1] The primary causality for the high yield is Le Chatelier's principle; using excess methanol drives the equilibrium towards the ester product.

-

Regioselective Bromination of Dimethyl Terephthalate (Pathway 1): This multi-step approach offers excellent control over the isomer that is formed.[1]

-

Nitration: Dimethyl terephthalate is first nitrated to introduce a nitro group, which acts as a directing group.

-

Reduction: The nitro group is then reduced to an amine.

-

Directed Bromination & Diazotization: The amino group directs the subsequent bromination to the ortho position. Finally, the amine is removed via diazotization followed by elimination to yield the target compound.[1] This sequence is more complex but is invaluable when high regioselectivity is paramount.

-

Detailed Protocol: Acid-Catalyzed Esterification

This protocol describes a reliable method for synthesizing this compound from 2-bromoterephthalic acid.

-

Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar.

-

Charging Reagents: To the flask, add 2-bromoterephthalic acid (1.0 eq). Add an excess of methanol (e.g., 20-40 mL per gram of diacid) to act as both reactant and solvent.[12]

-

Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (H₂SO₄) as the catalyst (approx. 0.1-0.2 eq).

-

Reaction: Heat the mixture to reflux (approx. 65°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-16 hours).[1]

-

Workup: Allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing ice water to precipitate the crude product.

-

Neutralization: Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.[1]

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining salts.

-

Drying: Dry the crude product, preferably in a vacuum oven, to remove residual water.

Purification Strategies

Achieving high purity (>98%) is essential for subsequent applications, especially in drug development and polymer science.[8][9]

Caption: Decision tree for selecting a purification method.[13]

-

Recrystallization: This is the most common and effective laboratory-scale purification method. The principle relies on the differential solubility of the desired compound and impurities in a given solvent at different temperatures. Methanol or ethanol/water mixtures are effective solvents.[1][14] The process involves dissolving the crude solid in a minimum amount of hot solvent, followed by slow cooling to induce the formation of pure crystals, leaving impurities behind in the mother liquor.[13][14] Purity can be increased to >95% with this method.[1]

-

Distillation: On an industrial scale, or for removing volatile impurities, fractional vacuum distillation is employed.[1][14] This technique separates compounds based on differences in their boiling points under reduced pressure, which prevents thermal degradation.

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the distinct reactivity of its two key functional regions: the carbon-bromine bond on the aromatic ring and the two methyl ester groups.

Caption: Key reaction pathways for this compound.

Reactivity of the Bromine Atom

The bromine atom is the primary site for carbon-carbon and carbon-heteroatom bond formation.

-

Nucleophilic Aromatic Substitution (SNAr): The bromine atom is susceptible to displacement by strong nucleophiles.[1] This reactivity is significantly enhanced by the two electron-withdrawing methoxycarbonyl groups, which stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy of the substitution.[1]

-

Palladium-Catalyzed Cross-Coupling Reactions: This is arguably the most powerful application of the bromo-substituent. It serves as an excellent handle for creating new C-C bonds.

-

Stille Coupling: Reaction with organostannanes in the presence of a palladium catalyst. This has been explicitly used in the synthesis of pyridyl compounds that act as inhibitors of the hedgehog signaling pathway.[1]

-

Suzuki Coupling: Reaction with boronic acids or esters, also palladium-catalyzed, is a widely used method for forming biaryl structures.

-

Reactivity of the Ester Groups

The two methyl ester groups offer additional avenues for chemical modification.

-

Hydrolysis: The esters can be hydrolyzed back to the corresponding dicarboxylic acid (2-bromoterephthalic acid) under acidic or basic conditions. This is often a necessary step before conversion to more reactive species like diacid chlorides for polymerization.[1]

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester groups to primary alcohols, yielding the corresponding diol.

-

Polycondensation: The bifunctional nature of this molecule makes it a valuable monomer for polymerization.[1] After conversion to the diacid or diacid chloride, it can undergo polycondensation with diamines or diols to form aromatic polyamides and polyesters, respectively.[1] The bromine atom can be retained as a pendant functional group to modify polymer properties or serve as a site for post-polymerization modification.

Applications in Research and Drug Development

The versatile reactivity of this compound has positioned it as a key intermediate in several cutting-edge areas of research.

| Application Area | Role of this compound/Derivative | Research Direction & Significance |

| Medicinal Chemistry | Versatile building block and synthetic intermediate.[1][8][9] | Used as a precursor for complex molecules with potential biological activity. The bromine atom is a key handle for introducing diverse functionalities via cross-coupling reactions.[1] |

| Anticancer Agent Development | Precursor for hedgehog signaling pathway inhibitors.[1] | The hedgehog pathway is implicated in hyperproliferative diseases, and its inhibition is a key therapeutic strategy. Stille coupling with this compound is a documented step in synthesizing potent inhibitors.[1] Derivatives have also shown cytotoxic effects against breast cancer cell lines in some studies.[1] |

| Drug Delivery Systems | Building block for organic linkers in Metal-Organic Frameworks (MOFs). | The dicarboxylate structure is ideal for creating porous MOFs, which can be engineered as benign carriers for the encapsulation and controlled release of therapeutic drugs.[1] |

| Polymer Chemistry | Monomer for specialized polyesters and polyamides.[1] | Creates polymers with enhanced thermal stability and mechanical properties. The pendant bromine allows for further functionalization or cross-linking.[1] |

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

-

Hazard Identification: According to GHS classifications, this compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Precautions for Safe Handling:

-

Conditions for Safe Storage:

Conclusion

This compound is more than just a chemical intermediate; it is a versatile platform for molecular innovation. Its well-defined reactivity, stemming from the strategically placed bromine atom and ester functionalities, provides chemists with a reliable tool for constructing complex molecular frameworks. From the synthesis of targeted therapeutics like hedgehog pathway inhibitors to the development of advanced materials such as functional polymers and MOFs, its importance continues to grow. A thorough understanding of its synthesis, purification, and reaction mechanisms, as detailed in this guide, is crucial for leveraging its full potential in research and development.

References

-

Product information, this compound - P&S Chemicals. (n.d.). Retrieved December 30, 2025, from [Link]

-

2-BROMOTEREPHTHALIC ACID DIMETHYL ESTER - ChemBK. (2024-04-10). Retrieved December 30, 2025, from [Link]

-

This compound | C10H9BrO4 | CID 87741 - PubChem - NIH. (n.d.). Retrieved December 30, 2025, from [Link]

-

Dimethyl bromoterephthalate - PINPOOLS - B2B better chemical procurement. (n.d.). Retrieved December 30, 2025, from [Link]

-

Dimethyl 2-bromo-5-(tert-butyl)isophthalate | C14H17BrO4 | CID 15529529 - PubChem. (n.d.). Retrieved December 30, 2025, from [Link]

-

Problem 85 Given the following spectroscopic data (IR, Mass Spectrum, 13.. - Filo. (2025-12-01). Retrieved December 30, 2025, from [Link]

- US3502711A - Purification of dimethylterephthalate - Google Patents. (n.d.).

-

6.3.2 Spectroscopy MS - OCR (A) Chemistry A-level - Physics & Maths Tutor. (n.d.). Retrieved December 30, 2025, from [Link]

-

Bromoterephthalic acid, dimethyl ester - Optional[Vapor Phase IR] - Spectrum - SpectraBase. (n.d.). Retrieved December 30, 2025, from [Link]

- CN102219689A - Method for producing dimethyl terephthalate (DMT) - Google Patents. (n.d.).

-

When 2-bromo-2,3-dimethylbutane reacts with a strong base, two al... - Pearson. (n.d.). Retrieved December 30, 2025, from [Link]

-

Synthesis of Dimethyl Terephthalate from Terephthalic Acid Esterification over the Zeolite Catalysts - MDPI. (n.d.). Retrieved December 30, 2025, from [Link]

-

Ch6.Q10 - Sn1, 1-bromo-2,2-dimethylcyclohexane in CH3OH, Methanide Shift, Deprotination - YouTube. (2012-05-18). Retrieved December 30, 2025, from [Link]

-

Exercise 13: - Elimination reactions 1. When 3-bromo-2,2-dimethylbutane is heated with a dilute solution of sodium ethoxide in e. (n.d.). Retrieved December 30, 2025, from [Link]

-

Dimethyl Fumarate: Heterogeneous Catalysis for the Development of an Innovative Flow Synthesis - Cambrex Corporation. (n.d.). Retrieved December 30, 2025, from [Link]

-

Novel potential pharmacological applications of dimethyl fumarate—an overview and update - PubMed Central. (n.d.). Retrieved December 30, 2025, from [Link]

Sources

- 1. This compound | 18643-86-2 | Benchchem [benchchem.com]

- 2. pschemicals.com [pschemicals.com]

- 3. This compound | C10H9BrO4 | CID 87741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pinpools.com [pinpools.com]

- 5. This compound | 18643-86-2 [chemicalbook.com]

- 6. chembk.com [chembk.com]

- 7. echemi.com [echemi.com]

- 8. Dimethyl Bromoterephthalate | 18643-86-2 | TCI AMERICA [tcichemicals.com]

- 9. Dimethyl Bromoterephthalate | 18643-86-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 10. spectrabase.com [spectrabase.com]

- 11. Problem 85 Given the following spectroscopic data (IR, Mass Spectrum, 13.. [askfilo.com]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. combi-blocks.com [combi-blocks.com]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

- 17. spectrumchemical.com [spectrumchemical.com]

Dimethyl 2-bromoterephthalate chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of Dimethyl 2-bromoterephthalate

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a key intermediate in modern organic synthesis. We will move beyond a simple recitation of facts to a functional understanding of its synthesis, reactivity, and application, grounded in mechanistic principles and practical laboratory considerations. This document is intended for researchers and professionals in chemical synthesis and drug development who require a comprehensive understanding of this versatile building block.

Contextual Overview: The Role of Halogenated Aromatic Esters

Halogenated aromatic esters are a cornerstone of contemporary synthetic chemistry.[1] These molecules, characterized by an aromatic ring bearing both ester and halogen functional groups, serve as pivotal intermediates.[1] The halogen atom, particularly bromine, functions as a versatile synthetic handle. It can act as a leaving group in nucleophilic substitution reactions and, more significantly, participate in a wide array of palladium-catalyzed cross-coupling reactions, enabling the strategic construction of complex molecular architectures.[1]

This compound is an exemplary member of this class. Its structure features a 1,4-benzenedicarboxylate (terephthalate) framework with a bromine atom positioned ortho to one of the two methyl ester groups.[1][2] This specific arrangement of two electron-withdrawing ester groups and a reactive C-Br bond makes it a highly valuable and versatile intermediate for creating advanced materials and complex organic molecules.[1]

Core Molecular Profile and Physicochemical Properties

A precise understanding of a reagent's fundamental properties is a prerequisite for its effective use in synthesis.

Caption: Structure of this compound

The key identifiers and physical properties of this compound are summarized below for quick reference.

| Identifier / Property | Value | Source(s) |

| IUPAC Name | dimethyl 2-bromobenzene-1,4-dicarboxylate | [2] |

| CAS Number | 18643-86-2 | [2][3][4][5] |

| Molecular Formula | C₁₀H₉BrO₄ | [2][3][5][6] |

| Molecular Weight | 273.08 g/mol | [2] |

| Appearance | White to yellow powder/crystal | |

| Melting Point | 52-57 °C | [3] |

| Boiling Point (Predicted) | 323.7 ± 22.0 °C | [3] |

| Density (Predicted) | 1.505 ± 0.06 g/cm³ | [3] |

| InChIKey | VUMPFOPENBVFOF-UHFFFAOYSA-N | [2][6] |

Synthesis Methodologies: A Focus on Regioselectivity

The synthesis of this compound requires careful control to ensure the bromine is introduced at the correct position. Two primary strategies are employed, each with distinct advantages.

Protocol 1: Direct Esterification of 2-Bromoterephthalic Acid

This is the most direct route when the brominated diacid is commercially available. The mechanism is a classic Fischer esterification.

-

Rationale: This method is efficient and high-yielding. The use of a strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Step-by-Step Methodology:

-

Suspend 2-bromoterephthalic acid in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

-

Heat the mixture to reflux for an extended period (e.g., 16 hours) to drive the equilibrium towards the product.[1]

-

Upon completion, cool the reaction mixture and neutralize the excess acid.

-

The product can be isolated by extraction and purified by recrystallization.

-

Note: An alternative method involves using thionyl chloride in methanol, which proceeds via an acid chloride intermediate and can achieve yields up to 98%.[1]

-

Protocol 2: Regioselective Synthesis from Dimethyl Terephthalate

When starting from the non-brominated diester, a multi-step approach is necessary to direct the bromination to the 2-position. This pathway offers high regioselectivity.[1]

-

Rationale: The ester groups are deactivating and meta-directing for electrophilic aromatic substitution. To achieve ortho-bromination, a different directing group must be introduced and later removed. A nitro group serves this purpose effectively.

-

Step-by-Step Methodology:

-

Nitration: Treat dimethyl terephthalate with nitric acid to introduce a nitro group, yielding dimethyl 2-nitroterephthalate.[1]

-

Reduction: Reduce the nitro group to an amine using methods such as catalytic hydrogenation or reduction with iron in the presence of an ammonium salt.[1] This forms dimethyl 2-aminoterephthalate.

-

Directed Bromination: The amino group is a strong ortho-, para-directing group. Bromination of dimethyl 2-aminoterephthalate will selectively occur at the position ortho to the amine.

-

Deamination (Diazotization): The amine is removed by treating it with a nitrite source (e.g., NaNO₂) under acidic conditions to form a diazonium salt, which is then eliminated to yield the final product, this compound.[1]

-

Caption: Regioselective synthesis of this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound is dictated by the reactivity of its two key functional domains: the C-Br bond and the methyl ester groups.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom makes this molecule an excellent substrate for forming new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in drug discovery and materials science.

This reaction forms a C-C bond between the aryl bromide and an organoboron compound (boronic acid or ester).[7][8] It is widely used due to the stability and low toxicity of the boron reagents.[8][9]

-

Mechanism Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the activated boronic acid and reductive elimination to form the new C-C bond and regenerate the catalyst.[7][9]

-

Application: This allows for the introduction of a vast array of aryl, heteroaryl, alkyl, or alkenyl groups at the 2-position of the terephthalate ring.[9]

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

This reaction is a powerful method for forming C-N bonds, coupling the aryl bromide with a primary or secondary amine.[10][11]

-

Mechanism Rationale: Similar to the Suzuki coupling, the reaction proceeds via a Pd(0)/Pd(II) catalytic cycle involving oxidative addition, coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond.[10][12]

-

Application: This provides a direct route to N-aryl or N-alkyl aminoterephthalate derivatives, which are valuable precursors for pharmaceuticals and functional materials.[1]

Other Important Reactions

-

Stille Coupling: This reaction couples the aryl bromide with an organotin reagent, offering another versatile method for C-C bond formation.[1]

-

Nucleophilic Aromatic Substitution (SNAr): The bromine atom can be displaced by strong nucleophiles. This reactivity is enhanced by the electron-withdrawing character of the two ester groups, which stabilize the negatively charged Meisenheimer complex intermediate.[1]

-

Ester Group Transformations: The two methyl ester groups can be hydrolyzed to the corresponding dicarboxylic acid or reduced to diols, providing additional pathways for functionalization and polymer synthesis.[1]

Spectroscopic Characterization

Unambiguous characterization is critical for confirming the structure and purity of synthesized materials.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the molecular structure of this compound.[1]

| ¹H NMR Data | |

| Chemical Shift (δ) ppm | Description |

| ~7.75 - 7.85 | Aromatic CH (doublet) |

| ~8.05 - 8.15 | Aromatic CH (doublet of doublets) |

| ~8.15 - 8.25 | Aromatic CH (doublet) |

| ~3.94 | Singlet, OCH₃ |

| ~3.96 | Singlet, OCH₃ |

| ¹³C NMR Data | |

| Chemical Shift (δ) ppm | Assignment |

| ~166.3 | C=O |

| ~165.1 | C=O |

| ~136.3 | Aromatic C |

| ~135.3 | Aromatic C |

| ~133.8 | Aromatic C |

| ~131.2 | Aromatic C |

| ~128.2 | Aromatic C |

| ~121.6 | C-Br |

| ~52.9 | OCH₃ |

| ~52.8 | OCH₃ |

| (Note: Specific chemical shifts can vary slightly based on the solvent and instrument. Data is representative.)[1] |

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

These techniques provide complementary information about functional groups and molecular weight.

| Technique | Observation | Interpretation |

| FTIR | Strong absorption around 1720-1742 cm⁻¹ | Ester carbonyl (C=O) stretching vibration.[1] |

| Absorption around 500 cm⁻¹ | C-Br bond stretch.[1] | |

| ESI-MS | Signal corresponding to [M+Na]⁺ at m/z ~296.95 | Confirms the molecular weight (273.08 g/mol ) of the compound.[1] |

Applications in Advanced Materials and Medicinal Chemistry

The unique structure of this compound makes it a valuable precursor in several high-value applications.

-

Polymer Chemistry: It is used as a specialized monomer for creating high-performance polyesters and polyamides.[1] The bromine atom can be retained to impart flame-retardant properties or used as a site for post-polymerization modification to fine-tune material characteristics.[1]

-

Metal-Organic Frameworks (MOFs): After hydrolysis of the ester groups, the resulting 2-bromoterephthalic acid can be used as a linker to construct MOFs for applications in gas storage, separation, and catalysis.[1]

-

Medicinal Chemistry: The compound serves as a versatile starting material for the synthesis of complex molecules with potential biological activity.[1] The ability to easily introduce diverse functionalities via cross-coupling reactions makes it an attractive scaffold for building libraries of compounds for drug screening.[1]

Safety and Handling

According to GHS classifications, this compound is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][13]

-

Handling: Use in a well-ventilated area or fume hood.[1][14] Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[2][13][14]

-

Storage: Keep in a dry, cool, and well-ventilated place.[13] Keep the container tightly closed.

-

Stability: The product is chemically stable under standard ambient conditions.[14]

References

- 1. This compound | 18643-86-2 | Benchchem [benchchem.com]

- 2. This compound | C10H9BrO4 | CID 87741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound | 18643-86-2 [chemicalbook.com]

- 5. pschemicals.com [pschemicals.com]

- 6. 1,4-Benzenedicarboxylic acid, 2-bromo-, dimethyl ester [webbook.nist.gov]

- 7. youtube.com [youtube.com]

- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]

- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Dimethyl 2-bromoterephthalate: A Comprehensive Technical Guide for Synthetic Chemists

Introduction: The Strategic Importance of a Functionalized Aromatic Building Block

In the landscape of modern organic synthesis, halogenated aromatic esters stand as pivotal intermediates, bridging the gap between simple starting materials and complex molecular architectures.[1] Among these, Dimethyl 2-bromoterephthalate (CAS No. 18643-86-2) has emerged as a particularly valuable reagent for researchers in medicinal chemistry, materials science, and polymer chemistry.[1] Its structure, featuring a 1,4-benzenedicarboxylate (terephthalate) framework with a strategically placed bromine atom ortho to one of the methyl ester groups, offers a unique combination of reactivity and functionality.[1] The bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, while the ester groups provide avenues for further derivatization, such as hydrolysis to carboxylic acids or reduction to alcohols.[1] This guide provides an in-depth exploration of the synthesis, properties, reactivity, and applications of this compound, offering both theoretical insights and field-proven experimental protocols.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and analytical characteristics of this compound is fundamental to its effective use in the laboratory.

Core Properties

| Property | Value | Source |

| CAS Number | 18643-86-2 | [2][3] |

| Molecular Formula | C₁₀H₉BrO₄ | [2][4] |

| Molecular Weight | 273.08 g/mol | [2] |

| Appearance | White to yellow or orange crystalline powder | [5] |

| Melting Point | 52-57 °C | [3][5] |

| Boiling Point (Predicted) | 323.7 ± 22.0 °C | [3] |

| Density (Predicted) | 1.505 ± 0.06 g/cm³ | [3] |

| IUPAC Name | dimethyl 2-bromobenzene-1,4-dicarboxylate | [2] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the molecule's structure. The aromatic protons exhibit distinct chemical shifts and coupling patterns that confirm the substitution pattern on the benzene ring.[1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.31 | d | 1.6 | Aromatic CH |

| 8.00 | dd | 8.1, 1.6 | Aromatic CH |

| 7.81 | d | 8.1 | Aromatic CH |

| 3.96 | s | - | Methyl Ester Protons (OCH₃) |

| 3.94 | s | - | Methyl Ester Protons (OCH₃) |

| (Data corresponds to a 300 MHz spectrum in CDCl₃)[1] |

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data, providing information about the carbon framework of the molecule.[2]

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the key functional groups present in this compound. The spectrum will prominently feature a strong absorption band around 1720 cm⁻¹ corresponding to the carbonyl (C=O) stretch of the ester groups, and a band in the region of 500-600 cm⁻¹ indicative of the carbon-bromine (C-Br) bond.[1]

Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[4]

Synthesis of this compound: Pathways and Protocols

The synthesis of this compound can be approached through several routes, with the choice often depending on the availability of starting materials and the desired scale of the reaction.

Pathway 1: Direct Esterification of 2-Bromoterephthalic Acid

This is the most straightforward method when 2-bromoterephthalic acid is commercially available or readily synthesized.[1] The reaction involves the acid-catalyzed esterification with methanol.

Caption: Synthesis of this compound via direct esterification.

Experimental Protocol: Acid-Catalyzed Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromoterephthalic acid in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 16 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of solution. If so, collect the solid by filtration. If not, remove the excess methanol under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from methanol to yield the final product. A reported procedure using this method resulted in a nearly quantitative yield.[1]

Alternative Protocol: Thionyl Chloride-Mediated Esterification

An alternative and often higher-yielding method involves the use of thionyl chloride.

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 2-bromoterephthalic acid in methanol.

-

Reagent Addition: Carefully add thionyl chloride dropwise to the suspension at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 5 hours.[1]

-

Work-up and Purification: After cooling, the solvent is removed under reduced pressure, and the residue is purified. This method has been reported to produce a 98% yield.[1]

Pathway 2: Multi-step Synthesis from Dimethyl Terephthalate

Caption: Multi-step synthesis of this compound.

Key Reactions and Synthetic Applications

The synthetic utility of this compound is primarily derived from the reactivity of its bromine substituent in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between this compound and an organoboron compound.[6][7] This reaction is catalyzed by a palladium complex and requires a base.[6][7]

Caption: Schematic of the Suzuki-Miyaura coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound, the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.

-

Inert Atmosphere: Degas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes.

-

Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

Work-up: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne. This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base.

Representative Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound, a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a copper(I) salt (e.g., CuI, 2-10 mol%) in a suitable solvent such as THF or DMF.

-

Reagent Addition: Add the terminal alkyne (1.1-1.5 equivalents) and an amine base (e.g., triethylamine or diisopropylamine, 2-3 equivalents).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until completion.

-

Work-up: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution to remove the copper salts. Separate the organic layer, dry it, and concentrate it.

-

Purification: Purify the residue by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the synthesis of N-aryl or N-alkyl aminoterephthalate derivatives by coupling this compound with a primary or secondary amine.[8][9] This reaction is catalyzed by a palladium complex with a specialized phosphine ligand and requires a strong base.[8][9]

Representative Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong base (e.g., sodium tert-butoxide).

-

Reagent Addition: Add this compound, the amine coupling partner, and an anhydrous solvent such as toluene or dioxane.

-

Reaction: Seal the tube and heat the reaction mixture to the required temperature (typically 80-120 °C) with stirring for the necessary duration.

-

Work-up: After cooling, quench the reaction, dilute with an organic solvent, and wash with water and brine.

-

Purification: Dry the organic phase, remove the solvent in vacuo, and purify the product by column chromatography.

Applications in Materials Science and Drug Discovery

The versatility of this compound as a synthetic intermediate has led to its use in several advanced applications.

Precursor for Metal-Organic Frameworks (MOFs)

The terephthalate moiety of the molecule can act as a linker to connect metal ions, forming porous, crystalline structures known as Metal-Organic Frameworks (MOFs).[1] The bromo-substituent can be used to functionalize the pores of the MOF, altering its chemical environment and enhancing its performance for specific tasks like gas storage and separation.[1]

General Protocol for MOF Synthesis

-

Solution Preparation: In a reaction vessel, dissolve this compound (or the corresponding 2-bromoterephthalic acid) and a metal salt (e.g., a zirconium or zinc salt) in a suitable solvent, often N,N-dimethylformamide (DMF).[10]

-

Solvothermal Reaction: Seal the vessel and heat it in an oven at a specific temperature for a set period to allow for the formation of the MOF crystals.[10]

-

Isolation and Activation: After cooling, the MOF crystals are collected by filtration or centrifugation, washed with fresh solvent, and then activated by heating under vacuum to remove any guest solvent molecules from the pores.[10]

Monomer in Polymer Chemistry

This compound can be used as a monomer in the synthesis of specialized polyesters and polyamides.[1] The bromine atom can be retained in the polymer backbone to impart specific properties or can be used for post-polymerization modification.

General Polymerization Procedure (Transesterification)

-

Monomer and Catalyst Charging: A reactor is charged with this compound, a diol (e.g., ethylene glycol), and a transesterification catalyst (e.g., zinc acetate).[11]

-

Transesterification: The mixture is heated under a nitrogen atmosphere, and the methanol produced is removed by distillation to drive the reaction forward.[11]

-

Polycondensation: A polycondensation catalyst (e.g., antimony trioxide) is added, and the temperature is increased while the pressure is reduced.[11] The excess diol is removed under vacuum, leading to an increase in the polymer's molecular weight.[11]

Intermediate in Drug Development

In medicinal chemistry, the bromine atom on this compound serves as a crucial handle for introducing various functional groups to create libraries of bioactive compounds for drug discovery.[1] Its use as an intermediate allows for the systematic modification of a lead compound's structure to optimize its pharmacological properties.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Classification: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.[12]

-

Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[12]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[12]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[12]

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its unique structure provides a platform for a wide range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, making it an essential tool for the synthesis of advanced materials, functional polymers, and novel pharmaceutical agents. A thorough understanding of its properties, synthetic routes, and reactivity, as detailed in this guide, is crucial for harnessing its full potential in research and development.

References

- 1. This compound | 18643-86-2 | Benchchem [benchchem.com]

- 2. This compound | C10H9BrO4 | CID 87741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. 1,4-Benzenedicarboxylic acid, 2-bromo-, dimethyl ester [webbook.nist.gov]

- 5. Dimethyl Bromoterephthalate | 18643-86-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. youtube.com [youtube.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Solubility of Dimethyl 2-bromoterephthalate in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dimethyl 2-bromoterephthalate. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a qualitative assessment based on the compound's molecular structure and established chemical principles. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise quantitative solubility data in their own laboratory settings.

Predicted Solubility Profile of this compound

The solubility of a compound is primarily governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[1][2] The molecular structure of this compound, featuring two methyl ester groups, a bromine atom, and an aromatic ring, indicates a moderate to low polarity.

The ester groups are polar and capable of acting as hydrogen bond acceptors. The bromine atom also contributes to the molecule's polarity. However, the nonpolar aromatic ring constitutes a significant portion of the molecule, influencing its overall solubility.

Based on these structural features, a qualitative solubility profile in common laboratory solvents can be predicted:

-

High Solubility: Expected in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are known for their ability to dissolve a wide range of organic compounds.

-

Good to Moderate Solubility: Likely in common polar organic solvents like methanol, ethanol, acetone, and ethyl acetate. The ester groups will interact favorably with these solvents. One available safety data sheet explicitly states that this compound is soluble in methanol.

-

Moderate to Low Solubility: Expected in solvents of intermediate polarity, such as dichloromethane and chloroform.

-

Low to Insoluble: Expected in nonpolar solvents like hexanes and toluene, as the polar functional groups will have limited favorable interactions with these solvents.

-

Very Low to Insoluble: Expected in water, a highly polar protic solvent. The large nonpolar aromatic ring will significantly hinder solubility despite the presence of the ester groups.

This predicted profile provides a strong starting point for solvent selection in synthesis, purification (e.g., recrystallization), and formulation development. For precise quantitative data, experimental determination is necessary.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound (Template for Experimental Data)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| e.g., Methanol | e.g., 25 | Record Experimental Data | Record Experimental Data |

| e.g., Acetone | e.g., 25 | Record Experimental Data | Record Experimental Data |

| e.g., Dichloromethane | e.g., 25 | Record Experimental Data | Record Experimental Data |

| e.g., Toluene | e.g., 25 | Record Experimental Data | Record Experimental Data |

| e.g., Water | e.g., 25 | Record Experimental Data | Record Experimental Data |

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solid in a solvent.[3][4] The following protocol outlines the steps to quantitatively measure the solubility of this compound.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., methanol, acetone, dichloromethane, toluene, water)

-

Analytical balance

-

Vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with stir bars

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Syringe filters (e.g., 0.45 µm PTFE or appropriate material)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial or flask. An excess is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the selected solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. A typical duration is 24 to 48 hours. The time required may vary depending on the solvent and the compound.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a period (e.g., 2-4 hours) to allow the excess solid to settle.

-

Alternatively, centrifuge the vials to facilitate the separation of the undissolved solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

Dilute the filtered saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation of Solubility:

-

From the measured concentration of the diluted solution and the dilution factor, calculate the concentration of the original saturated solution. This value represents the solubility of this compound in the tested solvent at the specified temperature.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

3.3. Data Reporting

For each solvent, the determined solubility should be reported along with the corresponding temperature at which the measurement was conducted. It is advisable to perform the experiment in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

References

Spectroscopic Analysis of Dimethyl 2-bromoterephthalate: An In-depth Technical Guide

This guide provides a detailed overview of the Fourier-Transform Infrared (FTIR) and Mass Spectrometry (MS) data for Dimethyl 2-bromoterephthalate, a key intermediate in the synthesis of specialized polymers and pharmaceuticals. The information presented is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a comprehensive resource for the characterization of this compound.

Molecular and Spectroscopic Overview

This compound is an aromatic ester with the molecular formula C₁₀H₉BrO₄ and a molecular weight of 273.08 g/mol .[1] Spectroscopic techniques such as FTIR and MS are crucial for confirming its molecular structure and purity. FTIR spectroscopy identifies the functional groups present in the molecule through their characteristic vibrational frequencies, while mass spectrometry provides information about the molecular weight and fragmentation pattern, aiding in structural elucidation.

FTIR Spectroscopic Data

The FTIR spectrum of this compound is characterized by the presence of strong absorption bands corresponding to the ester functional groups and the carbon-bromine bond.

Table 1: Summary of Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~1720-1742 | C=O Stretch | Aromatic Ester |

| ~1250-1310 | C-C-O Asymmetric Stretch | Ester |

| ~1100-1130 | O-C-C Symmetric Stretch | Ester |

| ~500 | C-Br Stretch | Aryl Halide |

| Data interpreted from characteristic vibrational frequencies of similar aromatic esters and bromo-compounds.[1] |

Mass Spectrometry Data

Electron Ionization Mass Spectrometry (EI-MS) of this compound results in a characteristic fragmentation pattern that confirms its molecular structure. The presence of bromine is indicated by the isotopic pattern of bromine-containing fragments (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Table 2: Key Mass Spectrometry Peaks and Putative Fragment Assignments for this compound

| m/z | Putative Fragment | Notes |

| 272/274 | [C₁₀H₉BrO₄]⁺ | Molecular ion peak (M⁺) |

| 241/243 | [M - OCH₃]⁺ | Loss of a methoxy group |

| 213/215 | [M - COOCH₃]⁺ | Loss of a carbomethoxy group |

| 163 | [M - Br - COOCH₃]⁺ | Loss of bromine and a carbomethoxy group |

| 75 | [C₆H₃]⁺ | Aromatic fragment |

| The m/z values 241 and 243 represent the most abundant peaks in the mass spectrum, corresponding to the loss of a methoxy radical from the molecular ion containing ⁷⁹Br and ⁸¹Br, respectively.[2] |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data validation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound to identify its characteristic functional groups.

Methodology: Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples.

-

Sample Preparation: A small amount of crystalline this compound is placed directly onto the ATR crystal. Ensure the sample is dry and covers the crystal surface.

-

Instrument: A Fourier-Transform Infrared Spectrometer equipped with a diamond or germanium ATR accessory.

-

Data Acquisition:

-

A background spectrum of the clean, empty ATR crystal is recorded.

-

The sample is then placed on the crystal, and pressure is applied to ensure good contact.

-

The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Gas Chromatograph (GC) Conditions:

-

Injector: Split/splitless injector, operated in splitless mode at a temperature of 250°C.

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 50-350.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Experimental workflow for FTIR and GC-MS analysis.

References

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of Dimethyl 2-bromoterephthalate and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structure analysis of dimethyl 2-bromoterephthalate, a versatile building block in organic synthesis. Due to the limited availability of specific crystallographic data for this compound, this paper presents a comprehensive analysis of a closely related compound, dimethyl 2-nitroterephthalate. This analog serves as a valuable proxy, offering insights into the crystallographic characteristics and intermolecular interactions that can be extrapolated to the bromo derivative. The methodologies and data presentation herein are designed to be a crucial resource for researchers engaged in the fields of crystallography, materials science, and drug development.

Introduction

This compound is a halogenated aromatic ester with significant applications in the synthesis of polymers, pharmaceuticals, and advanced materials.[1] The bromine substituent provides a reactive handle for further functionalization, making it a key intermediate in the construction of complex molecular architectures. Understanding the three-dimensional arrangement of atoms in the solid state is paramount for predicting its physical properties, reactivity, and potential for polymorphism, all of which are critical parameters in drug development and materials design.

While a definitive crystal structure for this compound is not publicly available, the analysis of structurally similar compounds can provide valuable predictive insights. This guide focuses on the crystal structure of dimethyl 2-nitroterephthalate, where the bromo group is replaced by a nitro group. The electronic and steric similarities between these substituents allow for a meaningful comparative analysis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₉BrO₄[2] |

| Molecular Weight | 273.08 g/mol [1][2] |

| CAS Number | 18643-86-2[1][2] |

| Appearance | White to yellow to orange powder/crystal[3] |

| Melting Point | 52 °C[4] |

| Boiling Point | 323.7 ± 22.0 °C (Predicted)[4] |

| Density | 1.505 ± 0.06 g/cm³ (Predicted)[4] |

| InChIKey | VUMPFOPENBVFOF-UHFFFAOYSA-N[1][2] |

Synthesis and Crystallization

The synthesis of this compound can be achieved through various routes, with the direct esterification of 2-bromoterephthalic acid being a common method. A typical procedure involves the reaction of 2-bromoterephthalic acid with methanol in the presence of a catalytic amount of strong acid, such as sulfuric acid, under reflux conditions.[1]

For the purpose of single-crystal X-ray diffraction analysis, high-quality single crystals are required. The general workflow for obtaining and analyzing such crystals is depicted below.

Crystal Structure Analysis of Dimethyl 2-nitroterephthalate

The following sections detail the crystallographic data and experimental protocol for the single-crystal X-ray diffraction analysis of dimethyl 2-nitroterephthalate. This information is sourced from a published crystal structure in the Cambridge Crystallographic Data Centre (CCDC).[5][6]

Crystallographic Data

The crystal data and structure refinement parameters for dimethyl 2-nitroterephthalate are summarized in the table below.

| Parameter | Dimethyl 2-nitroterephthalate |

| CCDC Number | 709441[6] |

| Empirical Formula | C₁₀H₉NO₆[5] |

| Formula Weight | 239.18[5] |

| Temperature | 293(2) K[5] |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic[5] |

| Space Group | P2₁/c[5] |

| Unit Cell Dimensions | |

| a | 6.9080(14) Å[5] |

| b | 12.662(3) Å[5] |

| c | 12.231(2) Å[5] |

| α | 90° |

| β | 98.18(3)°[5] |

| γ | 90° |

| Volume | 1058.9(4) ų[5] |

| Z | 4[5] |

| Calculated Density | 1.500 Mg/m³ |

| Absorption Coefficient | 0.132 mm⁻¹ |

| F(000) | 496 |

| Crystal Size | 0.30 x 0.30 x 0.10 mm[5] |

| Theta range for data collection | 2.59 to 25.35° |

| Index ranges | -8<=h<=7, -15<=k<=15, -14<=l<=14 |

| Reflections collected | 7847 |

| Independent reflections | 1944 [R(int) = 0.0574] |

| Completeness to theta = 25.35° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 1944 / 0 / 156[5] |

| Goodness-of-fit on F² | 1.002 |

| Final R indices [I>2sigma(I)] | R1 = 0.0781, wR2 = 0.1633 |

| R indices (all data) | R1 = 0.1345, wR2 = 0.2012 |

| Largest diff. peak and hole | 0.291 and -0.312 e.Å⁻³ |

Experimental Protocol: Single-Crystal X-ray Diffraction

The following provides a generalized experimental protocol for single-crystal X-ray diffraction, based on standard laboratory procedures and the information available for the analysis of dimethyl 2-nitroterephthalate.

1. Crystal Mounting:

-

A suitable single crystal of dimethyl 2-nitroterephthalate (approx. 0.30 x 0.30 x 0.10 mm) was selected under a polarizing microscope.

-

The crystal was mounted on a MiTeGen MicroMount™ using Paratone-N oil.

-

The mounted crystal was then placed on the goniometer head of the diffractometer.

2. Data Collection:

-

The crystal was cooled to 293(2) K using an Oxford Cryosystems Cryostream.

-

X-ray diffraction data were collected on a Bruker APEX-II CCD area detector diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å).

-

A series of ω and φ scans were performed to collect a complete dataset.

3. Data Processing:

-

The collected diffraction images were processed using the Bruker APEX2 software suite.

-

The raw data were integrated and corrected for Lorentz and polarization effects.

-

An empirical absorption correction (SADABS) was applied.

4. Structure Solution and Refinement:

-

The crystal structure was solved by direct methods using SHELXS and refined by full-matrix least-squares on F² using SHELXL.

-

All non-hydrogen atoms were refined anisotropically.

-

Hydrogen atoms were placed in calculated positions and refined using a riding model.

The logical relationship between the key steps in structure solution and refinement is illustrated in the diagram below.

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure analysis of this compound, utilizing the closely related dimethyl 2-nitroterephthalate as a case study due to the absence of publicly available data for the bromo analog. The detailed crystallographic data, experimental protocols, and workflow diagrams presented herein offer a robust framework for researchers in the fields of chemical synthesis, materials science, and drug development. The understanding of the solid-state structure of these molecules is fundamental to controlling their properties and designing novel materials and therapeutics. Further experimental work to determine the precise crystal structure of this compound is encouraged to build upon the foundational knowledge provided in this guide.

References

- 1. This compound | 18643-86-2 | Benchchem [benchchem.com]

- 2. This compound | C10H9BrO4 | CID 87741 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pschemicals.com [pschemicals.com]

- 4. chembk.com [chembk.com]

- 5. Dimethyl 2-nitroterephthalate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dimethyl nitroterephthalate | C10H9NO6 | CID 21364 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pivotal Role of the C-Br Bond: A Technical Guide to the Reactivity of Dimethyl 2-bromoterephthalate

For Researchers, Scientists, and Drug Development Professionals

Dimethyl 2-bromoterephthalate is a highly valuable and versatile intermediate in modern organic synthesis. Its utility stems from the specific arrangement of its functional groups: two methyl esters and a strategically placed bromine atom on the aromatic ring.[1] This guide provides an in-depth analysis of the reactivity of the carbon-bromine (C-Br) bond in this molecule, a key feature that enables a wide array of chemical transformations. The electron-withdrawing nature of the two methoxycarbonyl groups enhances the reactivity of the C-Br bond by polarizing it, making the attached carbon atom susceptible to various coupling reactions.[1] This activation, combined with the steric effects of the ortho-substituent, dictates the molecule's behavior in numerous synthetic applications, from polymer chemistry to the synthesis of complex pharmaceutical compounds.[1]

Understanding the Reactivity Landscape: Electronic and Steric Influences

The reactivity of the C-Br bond in this compound is primarily governed by a combination of electronic and steric factors. The two electron-withdrawing methyl ester groups (-COOCH₃) deactivate the aromatic ring towards electrophilic substitution but, more importantly, they make the carbon atom attached to the bromine more electrophilic. This increased electrophilicity facilitates the oxidative addition step in many palladium-catalyzed cross-coupling reactions, which is often the rate-determining step.

Steric hindrance from the adjacent ester group can influence the approach of bulky reagents and ligands, potentially affecting reaction rates compared to less hindered aryl bromides.[1] However, this steric influence can also be leveraged to achieve specific selectivities in certain transformations.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Bonds

The C-Br bond in this compound is an excellent handle for transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds.[1]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by coupling an organohalide with an organoboron compound.[2][3] For this compound, this reaction provides a straightforward route to a diverse range of substituted terephthalate derivatives.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.01-0.05 equiv.), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., Toluene, Dioxane, or DMF) and water.

-

Reaction Execution: Heat the reaction mixture with vigorous stirring at a temperature ranging from 80°C to 110°C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling

| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3%) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | >90 |

| 4-Methoxyphenylboronic acid | Pd₂(dba)₃/P(t-Bu)₃ (2%) | K₃PO₄ | Dioxane | 100 | 16 | 85-95 |

| 3-Thienylboronic acid | Pd(OAc)₂/SPhos (2%) | Cs₂CO₃ | Toluene/H₂O | 110 | 8 | >90 |

Note: Data is compiled from typical literature procedures and may vary based on specific substrates and conditions.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling reaction is an efficient method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[4][5] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[5][6] It is invaluable for synthesizing conjugated enynes and other alkyne-containing molecules.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Reaction Setup: In a Schlenk flask, combine this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper co-catalyst (e.g., CuI, 1-10 mol%). The flask is evacuated and backfilled with an inert gas.

-

Solvent and Reagent Addition: Add a degassed solvent (e.g., THF, DMF) followed by an amine base (e.g., triethylamine, diisopropylamine), and the terminal alkyne (1.2-2.0 equiv.).

-

Reaction Execution: Stir the mixture at room temperature or with gentle heating (40-80°C) until the starting material is consumed.

-

Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent.

-

Purification: Wash the organic phase with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by flash column chromatography.

Quantitative Data for Sonogashira Coupling

| Coupling Partner | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2%) | CuI (5%) | Et₃N | THF | 25 | >95 |

| Trimethylsilylacetylene | Pd(OAc)₂/XPhos (2%) | CuI (4%) | DIPEA | DMF | 60 | 90-98 |

| 1-Hexyne | Pd(PPh₃)₄ (3%) | CuI (5%) | Piperidine | Toluene | 50 | >90 |

Note: Data is compiled from typical literature procedures and may vary based on specific substrates and conditions.[4][7]

Caption: Interlinked catalytic cycles of the Sonogashira coupling.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, allowing the coupling of aryl halides with a wide variety of amines.[8][9] This reaction has largely replaced harsher traditional methods for C-N bond formation.[8]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: Charge an oven-dried vial with a magnetic stir bar, this compound (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-4 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-8 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 equiv.).

-

Reagent Addition: Seal the vial with a septum, and evacuate and backfill with an inert gas. Add the amine (1.1-1.5 equiv.) and a dry, degassed solvent (e.g., Toluene, Dioxane).

-

Reaction Execution: Heat the mixture in a preheated oil bath at 80-120°C for the required time.

-

Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

-

Purification: Concentrate the filtrate and purify the resulting residue by silica gel chromatography to afford the desired N-aryl product.

Quantitative Data for Buchwald-Hartwig Amination

| Coupling Partner | Pd Precatalyst/Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Aniline | Pd₂(dba)₃ / BINAP (2%/4%) | NaOt-Bu | Toluene | 100 | 85-95 |

| Morpholine | Pd(OAc)₂ / Xantphos (2%/4%) | Cs₂CO₃ | Dioxane | 110 | >90 |

| Benzylamine | PdCl₂(dppf) (3%) | K₃PO₄ | Toluene | 90 | 80-90 |

Note: Data is compiled from typical literature procedures and may vary based on specific substrates and conditions.[8][10]

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed reaction that forms a C-C bond between an unsaturated halide and an alkene.[11][12] It is a valuable tool for the vinylation of aryl rings.

Experimental Protocol: General Procedure for Heck Reaction

-

Reaction Setup: Combine this compound (1.0 equiv.), the alkene (1.2-2.0 equiv.), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), and optionally a phosphine ligand in a flask.

-

Solvent and Base Addition: Add a polar aprotic solvent such as DMF or NMP, and an organic or inorganic base (e.g., Et₃N, K₂CO₃).

-

Reaction Execution: Heat the reaction mixture to 80-140°C.

-

Monitoring: Follow the reaction's progress via TLC or GC-MS.

-

Work-up: After completion, cool the mixture, dilute with water, and extract with a suitable organic solvent.

-

Purification: Wash the combined organic extracts, dry, and concentrate. Purify the product by column chromatography or recrystallization.

Quantitative Data for Heck Reaction

| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Styrene | Pd(OAc)₂ (2%) | Et₃N | DMF | 100 | 80-90 |

| Ethyl acrylate | PdCl₂(PPh₃)₂ (3%) | K₂CO₃ | NMP | 120 | 85-95 |

| 1-Octene | Pd(OAc)₂/P(o-tolyl)₃ (2%) | NaOAc | DMAc | 130 | 75-85 |

Note: Data is compiled from typical literature procedures and may vary based on specific substrates and conditions.[13][14]

Caption: Mechanism of the Mizoroki-Heck reaction.

Ullmann Coupling: Biaryl Synthesis

The classic Ullmann reaction involves the copper-promoted coupling of two aryl halides to form a symmetrical biaryl.[15][16] Modern variations, often called Ullmann-type reactions, can be used for both symmetrical and unsymmetrical biaryl synthesis, as well as for forming diaryl ethers, and can sometimes be catalyzed by other metals like nickel and palladium.[15][17]

Experimental Protocol: General Procedure for Ullmann Condensation

-

Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), a copper source (e.g., Cu powder, CuI, often in excess for classical reactions, or catalytic amounts for modern variants), and a high-boiling point solvent like DMF or nitrobenzene.[16]

-

Reagent Addition: For diaryl ether synthesis, add the corresponding phenol (1.0-1.2 equiv.) and a base (e.g., K₂CO₃). For biaryl synthesis, a second aryl halide may be added.

-

Reaction Execution: Heat the mixture at high temperatures, typically ranging from 150°C to 210°C, often for an extended period.

-

Work-up: After cooling, the reaction mixture is often treated with aqueous ammonia to complex the copper salts, followed by extraction with an organic solvent.

-

Purification: The crude product is purified by crystallization or column chromatography.

Quantitative Data for Ullmann-type Reactions

| Reaction Type | Copper Source | Base | Solvent | Temp (°C) | Yield (%) |

| Biaryl Homocoupling | Cu powder (200 mol%) | None | Sand | 200 | 60-80 |

| Diaryl Ether Synthesis | CuI (10 mol%) / L-proline | K₂CO₃ | DMSO | 90 | 75-90 |